

Application Notes and Protocols: In Vitro Actin Polymerization Assays with Las17

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Compound of Interest

Compound Name: LAS17
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These application notes provide a comprehensive overview and detailed protocols for conducting in vitro actin polymerization assays with **Las17**, a key regulator of actin dynamics in yeast and a homolog of the mammalian Wiskott-Aldrich syndrome protein (WASP). Understanding the modulatory effects of **Las17** and its interacting partners on actin polymerization is crucial for research in cell motility, endocytosis, and for the development of novel therapeutics targeting these pathways.

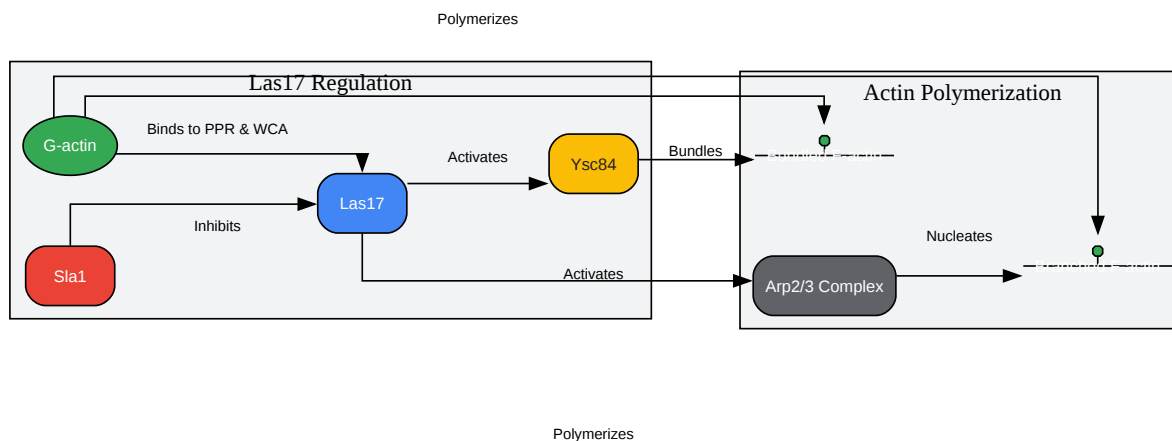
Introduction

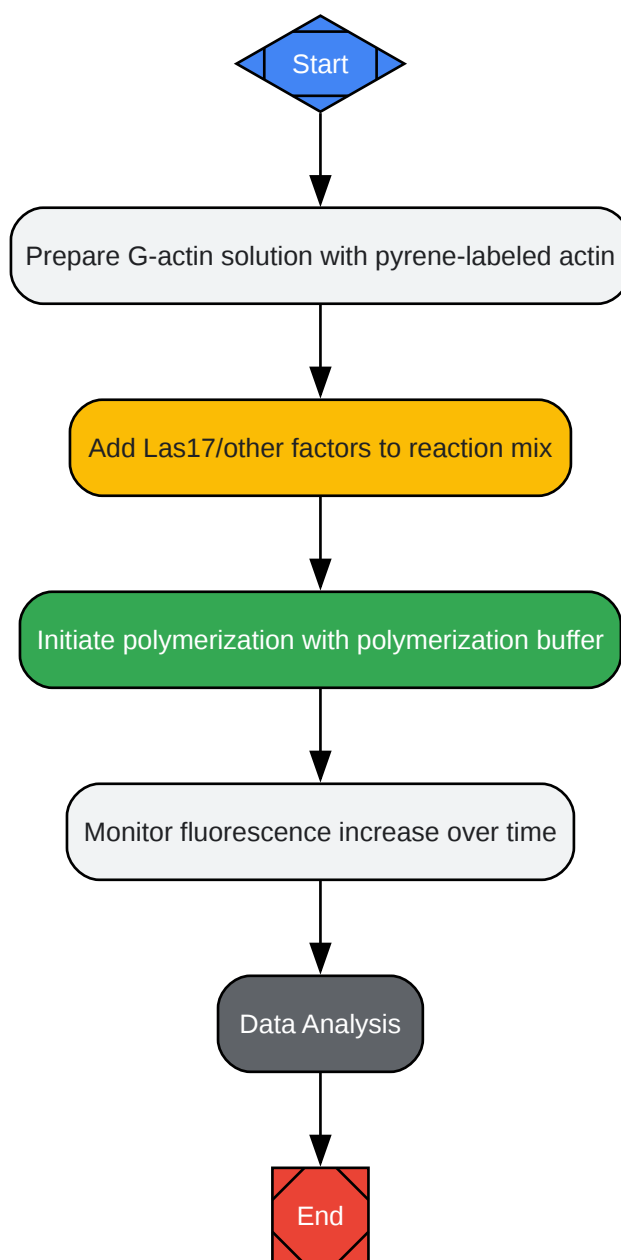
Las17 is a potent nucleation-promoting factor (NPF) that stimulates the actin-related protein 2/3 (Arp2/3) complex to initiate the formation of branched actin networks.[1][2] It plays a critical role in cellular processes such as endocytosis by providing the force for membrane invagination.[3][4] **Las17**'s function is mediated through its various domains, including the C-terminal WCA (WH2, Central, and Acidic) domain, which interacts with G-actin and the Arp2/3 complex, and a central polyproline-rich (PPR) region that has been shown to possess both Arp2/3-dependent and -independent actin nucleation activities.[1] In vitro actin polymerization

assays are essential tools to dissect the molecular mechanisms of **Las17** function and to screen for compounds that may modulate its activity. The most common method employed is the pyrene-actin polymerization assay, which monitors the increase in fluorescence as pyrene-labeled G-actin monomers incorporate into growing F-actin filaments.

Key Signaling and Regulatory Interactions

Las17 activity is tightly regulated by various interacting proteins. The adaptor protein Sla1, for instance, can inhibit **Las17**'s nucleation-promoting activity by binding to its polyproline region. This inhibition is thought to be relieved by other cellular factors, allowing for spatial and temporal control of actin polymerization. Furthermore, the central polyproline region of **Las17** contains a second G-actin-binding motif (LGM) that contributes to its high NPF activity. **Las17** can also collaborate with other proteins, such as Ysc84, to promote actin bundling.





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References

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- [3. Elucidating Key Motifs Required for Arp2/3-Dependent and Independent Actin Nucleation by Las17/WASP | PLOS One \[journals.plos.org\]](#)
- [4. A novel actin-binding motif in Las17/WASP nucleates actin filaments independently of Arp2/3 - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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